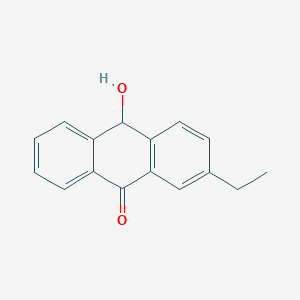

2-Ethyl-10-hydroxyanthracen-9(10H)-one

Description

Properties

Molecular Formula |

C16H14O2 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

2-ethyl-10-hydroxy-10H-anthracen-9-one |

InChI |

InChI=1S/C16H14O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h3-9,15,17H,2H2,1H3 |

InChI Key |

FLEGEBKMNCEPSH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(C3=CC=CC=C3C2=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 10 Hydroxyanthracen 9 10h One and Its Analogues

Conventional Synthetic Routes

Conventional methods for constructing the tricyclic anthracenone (B14071504) core often rely on the assembly of precursors and subsequent cyclization reactions. These routes provide a foundational understanding of how such complex molecules are synthesized.

The synthesis of anthracenone derivatives typically begins with simpler, commercially available precursors that are built up to the target molecule. A common strategy involves the Friedel-Crafts reaction, where a phthalic anhydride (B1165640) derivative is reacted with an appropriately substituted benzene (B151609) ring in the presence of a Lewis acid catalyst. For 2-Ethyl-10-hydroxyanthracen-9(10H)-one, this could theoretically involve the reaction of phthalic anhydride with ethylbenzene (B125841) to form an o-benzoylbenzoic acid derivative, which is then cyclized.

Another approach is the reduction of the corresponding anthraquinone (B42736). Anthraquinones are often more readily synthesized or commercially available. beilstein-journals.org The selective reduction of one carbonyl group of a 2-ethylanthraquinone (B47962) derivative would yield the desired 10-hydroxyanthracen-9(10H)-one structure. acs.org

A plausible precursor-based route is outlined in the table below, illustrating a generalized approach.

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Purpose |

| 1 | Phthalic Anhydride, Ethylbenzene | AlCl₃ (Lewis Acid) | 2-(4-ethylbenzoyl)benzoic acid | Formation of the benzoylbenzoic acid precursor. |

| 2 | 2-(4-ethylbenzoyl)benzoic acid | Concentrated H₂SO₄ or Polyphosphoric Acid | 2-Ethylanthraquinone | Intramolecular cyclization to form the anthraquinone core. |

| 3 | 2-Ethylanthraquinone | Mild Reducing Agent (e.g., NaBH₄, SnCl₂/HCl) | This compound | Selective reduction of one carbonyl to a hydroxyl group. |

Multi-step syntheses allow for the precise installation of functional groups and the construction of complex molecular architectures. A common multi-step approach for anthracene (B1667546) derivatives is the Bradsher reaction, which involves the acid-catalyzed cyclodehydration of a suitably substituted diarylmethane. beilstein-journals.org

For the target molecule, a hypothetical multi-step sequence could be envisioned starting from simpler aromatic compounds. The following table outlines a potential multi-step pathway.

| Step | Starting Material | Reagents/Conditions | Intermediate | Product |

| 1 | 4-Ethylbenzaldehyde | 1. o-Tolylmagnesium bromide 2. H₃O⁺ | (4-Ethylphenyl)(o-tolyl)methanol | Creation of the diarylmethane precursor. |

| 2 | (4-Ethylphenyl)(o-tolyl)methanol | HBr, heat | 1-(Bromomethyl)-2-((4-ethylphenyl)methyl)benzene | Conversion of the alcohol to a more reactive halide. |

| 3 | 1-(Bromomethyl)-2-((4-ethylphenyl)methyl)benzene | Strong base (e.g., LDA), then cyclization | 2-Ethyl-9,10-dihydroanthracene | Formation of the dihydroanthracene core. |

| 4 | 2-Ethyl-9,10-dihydroanthracene | Oxidation (e.g., CrO₃) | 2-Ethylanthracene | Aromatization to the anthracene core. |

| 5 | 2-Ethylanthracene | Oxidation (e.g., Na₂Cr₂O₇, H₂SO₄) | 2-Ethylanthraquinone | Oxidation to the anthraquinone. |

| 6 | 2-Ethylanthraquinone | Reduction (e.g., NaBH₄) | This compound | Selective reduction to the final product. |

For instance, the synthesis of anthraquinone derivatives has been achieved in a one-pot reaction under microwave irradiation, which significantly reduces reaction times. rasayanjournal.co.in A study demonstrated the condensation of phthalic anhydride with a substituted catechol in a microwave oven without the use of a solvent, providing a rapid route to anthraquinone structures. rasayanjournal.co.in Such a strategy could potentially be adapted for the synthesis of the target molecule by choosing appropriate precursors.

Furthermore, one-pot syntheses of various N-containing heterocycles from bioethanol have been developed, showcasing the versatility of this approach in creating complex molecules from simple starting materials. oaepublish.com The development of a one-pot synthesis for this compound would be a significant advancement in its efficient production.

The structure of this compound contains a chiral center at the C10 position, where the hydroxyl group is attached. This means the molecule can exist as two enantiomers (R and S forms). For many applications, particularly in pharmacology and materials science, it is crucial to synthesize a single enantiomer, a process known as stereoselective synthesis.

Currently, there is a lack of specific literature detailing the stereoselective synthesis of this compound. However, general principles of stereoselective synthesis could be applied. This would typically involve the use of a chiral catalyst, a chiral auxiliary, or a chiral starting material to direct the formation of one enantiomer over the other. For example, a stereoselective reduction of the corresponding 2-ethylanthraquinone using a chiral reducing agent, such as a borane (B79455) complexed with a chiral ligand, could potentially afford an enantiomerically enriched product. The development of such a stereoselective route would be of significant interest for any application where the chirality of the molecule is important.

Green Chemistry Approaches in Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of green chemistry principles to the synthesis of this compound and its analogues aims to make their production more environmentally friendly and sustainable.

A key aspect of green chemistry is the replacement of conventional volatile and often toxic organic solvents with greener alternatives. ewadirect.com Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. drhazhan.com While the low solubility of many organic compounds in water can be a challenge, certain reactions can be performed "on water" or in aqueous micellar systems. beilstein-journals.orgmdpi.com For the synthesis of anthracenone derivatives, exploring aqueous reaction conditions could significantly improve the environmental profile of the process.

Another green approach is the use of solvent-free reaction conditions, which can be facilitated by techniques such as microwave irradiation. rasayanjournal.co.in This not only eliminates the need for a solvent but can also lead to faster reaction rates and higher yields. The synthesis of anthraquinone dyes has been successfully demonstrated using a solvent-free, microwave-assisted method. rasayanjournal.co.in

The following table summarizes some green solvents and their potential application in the synthesis of anthracenone derivatives.

| Green Solvent/Medium | Properties | Potential Application in Anthracenone Synthesis |

| Water | Non-toxic, non-flammable, inexpensive. drhazhan.com | As a medium for Friedel-Crafts type reactions or cyclizations, potentially with a phase-transfer catalyst. mdpi.com |

| Ionic Liquids | Low volatility, high thermal stability. | As a recyclable reaction medium and catalyst for condensation and cyclization reactions. mdpi.com |

| Deep Eutectic Solvents (DES) | Biodegradable, low cost, non-volatile. ewadirect.com | As an alternative to traditional polar aprotic solvents in various synthetic steps. ewadirect.com |

| Solvent-Free (Microwave) | Reduced reaction time, energy efficient, no solvent waste. rasayanjournal.co.in | For condensation and cyclization reactions, such as the formation of the anthraquinone precursor. rasayanjournal.co.in |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally benign.

Catalysis in Sustainable Synthesis (e.g., Lewis Acid Catalysis)

Catalysis is a fundamental pillar of green chemistry, aiming to enhance reaction efficiency and selectivity, thereby minimizing waste. jchr.org In the synthesis of complex cyclic molecules like anthrone (B1665570) derivatives, catalysis offers pathways that are more environmentally benign than traditional stoichiometric methods. researchgate.net

Lewis acid catalysis, in particular, is a powerful tool for activating electrophiles. youtube.com A Lewis acid coordinates to a Lewis base, typically an atom with lone-pair electrons like a carbonyl oxygen within an electrophilic reactant. youtube.com This coordination increases the electrophilicity of the substrate, lowering the activation energy for a subsequent reaction with a nucleophile. youtube.com This general paradigm is applicable to key bond-forming reactions, such as Friedel-Crafts cyclizations, which are used to construct the anthracene framework. beilstein-journals.orgwikipedia.org For instance, the intramolecular cyclization of o-benzylbenzoic acid to form anthrone can be induced by strong acids, and Lewis acids can serve a similar catalytic role under milder conditions. wikipedia.org

The development of chiral Lewis acid catalysts has further expanded the utility of this method, enabling highly stereoselective reactions. youtube.comrsc.org This is crucial for producing specific enantiomers of complex molecules, a common requirement in pharmaceutical chemistry. By using a chiral Lewis acid, an achiral nucleophile and a prochiral electrophile can react to form a chiral product with high enantioselectivity. youtube.com Researchers have successfully employed Lewis acids in combination with other catalysts to synthesize various complex heterocyclic structures, such as dihydroquinolones and dihydrobenzofuran-4(5H)-ones, demonstrating the broad applicability of this approach. rsc.orgnih.gov

Atom Economy and Waste Minimization Strategies

A central goal of green chemistry is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. jchr.org This inherently minimizes waste generation at the source. researchgate.net

The traditional synthesis of anthrone, a core structure of the target compound, involves the reduction of anthraquinone. wikipedia.org Common methods employ stoichiometric reducing agents like tin (Sn) or stannous chloride () in acidic media. stackexchange.comechemi.com While effective, these reactions suffer from poor atom economy. The metal reductant is consumed and converted into a waste byproduct that must be separated and disposed of.

| Reaction | Reagents | Atom Economy Issue | Reference |

| Anthraquinone Reduction | Tin (Sn), HCl | Stoichiometric use of tin generates tin salt waste. | stackexchange.comualberta.ca |

| Anthraquinone Reduction | Stannous Chloride () | Stoichiometric use of tin salt generates waste. | stackexchange.comechemi.com |

| Anthraquinone Reduction | Zinc (Zn), Pyridine/NaOH | Stoichiometric use of zinc generates zinc salt waste. | beilstein-journals.org |

Modern synthetic strategies focus on replacing these wasteful stoichiometric reactions with catalytic alternatives. Catalytic hydrogenation, for example, uses molecular hydrogen as the reductant, with water being the only theoretical byproduct, representing a significant improvement in atom economy. While not yet universally applied to all anthrone syntheses, the development of catalytic processes is a key strategy for waste minimization. jchr.org Broader waste minimization protocols also involve the use of recoverable reaction media and the simplification of purification procedures to reduce solvent use. rsc.org

Energy Efficiency in Reaction Design

The energy required to perform a chemical reaction is a significant component of its environmental footprint. Designing energy-efficient reactions is a key aspect of green chemistry. A major focus in this area has been the comparison of conventional heating methods (e.g., oil baths) with modern techniques like microwave irradiation.

Studies comparing the energy consumption of microwave heating versus conventional oil baths have shown that microwave-assisted synthesis can be significantly more energy-efficient. acs.orgnih.gov This efficiency gain is not necessarily due to the intrinsic energy conversion of the microwave magnetron, which can be less efficient than a heating mantle, but rather to the dramatic reduction in reaction times. nih.gov By rapidly and selectively heating the reaction mixture, microwaves can accelerate reaction rates, allowing processes to be completed in minutes instead of hours. ajgreenchem.com This is particularly true for sealed-vessel microwave reactions, where solvents can be heated far above their atmospheric boiling points, leading to substantial rate enhancements. nih.gov

The table below summarizes findings from a comparative study on energy consumption for different heating methods.

| Heating Method | Reaction Time | Energy Consumption | Key Finding | Reference |

|---|---|---|---|---|

| Conventional (Oil Bath, Reflux) | Hours | High | Less efficient for long reactions due to continuous heat loss to the environment. | nih.gov |

| Microwave (Open Vessel, Reflux) | Hours | Very High | Can require significantly more energy than conventional reflux due to the lower efficiency of the magnetron. | nih.gov |

| Microwave (Sealed Vessel) | Minutes | Low | Significant energy savings are achieved due to drastically reduced reaction times. | researchgate.netnih.gov |

| Continuous Flow (Conventional Heating) | Minutes | Low (at scale) | Energy efficiency improves significantly as the scale and flow rate increase. | researchgate.net |

Advanced Synthetic Techniques and Optimization

To improve reaction efficiency, yield, and safety, chemists are increasingly turning to advanced technologies that offer greater control over reaction parameters.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool that offers numerous advantages over conventional heating, including dramatically accelerated reaction rates, improved yields, and higher product purity. ajgreenchem.comajchem-a.com This technique utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy directly, leading to rapid and uniform heating that is not dependent on the thermal conductivity of the vessel walls. ajgreenchem.com

This technology has been successfully applied to the synthesis of anthracene derivatives. For example, the Diels-Alder cycloaddition of 9-bromoanthracene (B49045) with various dienophiles to create the core structure of ethanoanthracenes has been performed under microwave irradiation. The results show a significant improvement over conventional methods.

| Reactants | Method | Time | Yield | Reference |

|---|---|---|---|---|

| Anthracene + Methyl Acrylate | Conventional (Sealed Tube) | 24 hrs | 81% | [21 from initial search] |

| Anthracene + Methyl Acrylate | Microwave Irradiation | 8 min | 85% | [21 from initial search] |

| 9-Bromoanthracene + Acrylonitrile | Conventional (Reflux) | 48 hrs | 35% | [16 from initial search] |

| 9-Bromoanthracene + Acrylonitrile | Microwave Irradiation | 30 min | 80% | [16 from initial search] |

The significant reduction in reaction time and increase in yield make microwave-assisted synthesis a highly attractive method for producing complex molecules like this compound and its analogues.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and effective synthetic methodology. The physical phenomenon underlying sonochemistry is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. nih.govmdpi.com This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive radical species and accelerating chemical transformations. nih.gov

The benefits of ultrasound-assisted synthesis include significantly shorter reaction times, milder reaction conditions, and often higher yields compared to conventional methods. nih.gov This technique has been successfully used in the synthesis of various heterocyclic and polycyclic aromatic compounds. For example, ultrasound irradiation was used to generate reactive o-xylylenes for the synthesis of hexahydro-anthracene derivatives. rsc.org More recently, a green, ultrasound-assisted condensation reaction between aryl aldehydes and β-naphthol was developed to produce xanthene derivatives, which are structurally related to anthrones, in excellent yields (90-98%) within 30-90 minutes. nih.gov These examples highlight the potential of sonochemistry for the efficient construction of the core scaffold of this compound.

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch synthesis. In a flow system, reactants are continuously pumped through a network of tubes and reactors where the reaction occurs. [11 from initial search] This technology offers substantial advantages in terms of reaction control, scalability, and safety over traditional batch processes. [7 from initial search]

Key benefits of flow chemistry include:

Enhanced Safety: The small internal volume of flow reactors allows for better management of reaction heat and the safe use of hazardous reagents or reactive intermediates. [4 from initial search]

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to improved selectivity, higher yields, and greater reproducibility. [11 from initial search]

Scalability: Scaling up a reaction in a flow system is often as simple as running the system for a longer period, avoiding the complex challenges of scaling up batch reactors. [4 from initial search]

Automation and Integration: Flow systems can be fully automated and individual reaction steps can be linked together, allowing for multi-step syntheses to be performed continuously without the need to isolate and purify intermediates. [2 from initial search, 11 from initial search]

This technology is particularly well-suited for the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules. [4 from initial search] The synthesis of this compound, likely a multi-step process, could be significantly optimized by transitioning from batch to a continuous flow setup, improving efficiency, safety, and consistency. [2 from initial search]

Reactivity and Reaction Mechanisms of 2 Ethyl 10 Hydroxyanthracen 9 10h One

Oxidation Reactions and Pathways

The oxidation of 2-Ethyl-10-hydroxyanthracen-9(10H)-one is a pivotal aspect of its chemistry, leading to the formation of stable anthraquinone (B42736) structures. This transformation can proceed through various mechanisms, including those mediated by highly reactive radical species.

Radical-Mediated Oxidation Mechanisms (e.g., Hydroxyl Radical)

The anthrone (B1665570) nucleus, particularly the hydrogen atom at the C-10 position, is susceptible to attack by radical species. nih.gov The hydroxyl radical (•OH), a highly reactive and non-selective oxidant, is a key participant in such reactions. youtube.comyoutube.com The mechanism is initiated by the abstraction of the hydrogen atom from the C-10 position of the anthrone tautomer by a hydroxyl radical. This generates a carbon-centered radical and a molecule of water. youtube.com

The resulting organic radical rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical. youtube.com The subsequent fate of this peroxyl radical can involve complex pathways, ultimately leading to the oxidized product. The generation of hydroxyl radicals can occur through various means, including the Fenton reaction, which involves hydrogen peroxide and transition metal ions like iron. youtube.comnih.gov Studies on related anthrone compounds have shown their ability to generate hydroxyl radicals, which can then participate in oxidative degradation processes. nih.gov The high reactivity of the hydroxyl radical means it reacts at or near diffusion-controlled rates with most organic molecules. nih.gov

Formation of Anthraquinone Derivatives through Oxidation

The oxidation of this compound, or more specifically its tautomer 2-ethyl-9,10-dihydroxyanthracene (also known as 2-ethylanthrahydroquinone), is a critical step in the industrial production of hydrogen peroxide via the Riedl-Pfleiderer process. wikipedia.orgzxchem.com In this cyclic process, 2-ethylanthraquinone (B47962) is first hydrogenated to 2-ethylanthrahydroquinone using a palladium catalyst. wikipedia.org

2-ethylanthrahydroquinone + O₂ → 2-ethylanthraquinone + H₂O₂

The 2-ethylanthraquinone is then recycled back into the hydrogenation step, allowing for a continuous production cycle. wikipedia.org The choice of solvents and reaction conditions is crucial to suppress the formation of unwanted byproducts like tetrahydroanthraquinone (B8792033) derivatives. wikipedia.org

Kinetic Studies of Oxidative Processes

Kinetic studies of the oxidation of anthracenoid compounds can be performed using various analytical techniques. For aromatic hydroxyl derivatives similar to the subject compound, fluorimetric methods have been successfully employed. mdpi.com The intrinsic fluorescence of the anthracene (B1667546) ring system allows for real-time monitoring of the substrate concentration as it is consumed during the oxidation reaction. mdpi.com

For instance, a kinetic study of the peroxidase-catalyzed oxidation of 2-hydroxyanthracene involved monitoring the decrease in its fluorescence intensity over time. mdpi.com Such experiments can determine reaction rates, the effects of substrate and oxidant concentrations, and the influence of catalysts or inhibitors. Kinetic models can then be developed to describe the reaction mechanism, such as those accounting for enzyme inhibition by oxidation products. mdpi.com Alternative methods could involve monitoring the formation of the product, 2-ethylanthraquinone, using techniques like UV-Vis spectroscopy or chromatography. Kinetic studies on the oxidation of other organic molecules, such as alkynes by hydroxyl radicals, have also been conducted to determine rate constants and product branching ratios, providing a framework for understanding complex atmospheric oxidation processes. nih.gov

Addition Reactions

The carbonyl group at the C-9 position is the primary site for addition reactions, behaving as an electrophilic center that is susceptible to attack by various nucleophiles.

Nucleophilic Addition at Carbonyl Centers

The carbonyl group (C=O) is highly polarized due to the greater electronegativity of oxygen compared to carbon. This polarization imparts a partial positive charge on the carbonyl carbon, making it an excellent electrophile for nucleophilic attack. masterorganicchemistry.com The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon. masterorganicchemistry.comlibretexts.org This step breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com In a subsequent step, protonation of the alkoxide by a protic solvent or added acid yields an alcohol. libretexts.org

This addition changes the hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral). masterorganicchemistry.comlibretexts.org The reactivity of the carbonyl group towards nucleophiles is influenced by electronic factors; electron-withdrawing groups adjacent to the carbonyl increase reactivity, while electron-donating groups decrease it. masterorganicchemistry.com Because the two groups attached to the carbonyl in this compound are not identical, the carbonyl carbon is prochiral. Nucleophilic attack can occur from either face of the planar carbonyl group, potentially leading to a racemic mixture of enantiomeric products if a new chiral center is formed. libretexts.org

Interactive Table: General Characteristics of Nucleophilic Addition to Carbonyls

| Feature | Description | Reference |

|---|---|---|

| Electrophilic Center | The carbonyl carbon (C=O) due to bond polarization. | masterorganicchemistry.com |

| Mechanism Step 1 | Nucleophile attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. | libretexts.org |

| Mechanism Step 2 | Protonation of the alkoxide to form an alcohol. | libretexts.org |

| Hybridization Change | Carbon changes from sp² to sp³. | masterorganicchemistry.com |

| Geometry Change | Trigonal planar to tetrahedral. | masterorganicchemistry.com |

| Stereochemistry | Attack on a prochiral carbonyl can create a racemic mixture of enantiomers. | libretexts.org |

Acetylide Addition Reactions at the 9,10-Position

Acetylide anions (RC≡C:⁻) are potent carbon nucleophiles that readily participate in addition reactions with ketones. libretexts.orgmasterorganicchemistry.com These anions are typically formed by deprotonating a terminal alkyne with a strong base, such as sodium amide (NaNH₂). masterorganicchemistry.comlibretexts.org

The reaction with this compound would proceed via the nucleophilic attack of the acetylide anion on the electrophilic carbonyl carbon at the C-9 position. youtube.com This addition breaks the pi bond of the carbonyl, resulting in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate, typically during an acidic workup step, yields a propargyl alcohol—an alcohol with an alkyne group on the adjacent carbon. libretexts.orglibretexts.orgyoutube.com

The general reaction is as follows:

Deprotonation: HC≡CH + NaNH₂ → HC≡C:⁻Na⁺ + NH₃

Nucleophilic Addition: The acetylide anion attacks the C-9 carbonyl of this compound.

Protonation: An acid workup (e.g., with H₃O⁺) protonates the resulting alkoxide to give the final tertiary alcohol product.

This reaction is a valuable method for forming new carbon-carbon bonds. masterorganicchemistry.com

Interactive Table: Steps in Acetylide Addition to a Ketone

| Step | Process | Reactants | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Formation of Nucleophile | Terminal Alkyne, Strong Base (e.g., NaNH₂) | Acetylide Anion | masterorganicchemistry.com |

| 2 | Nucleophilic Attack | Acetylide Anion, Ketone (e.g., this compound) | Tetrahedral Alkoxide | libretexts.orgyoutube.com |

Tautomerism and Isomerization Processes

Tautomerism is a fundamental concept in the reactivity of this compound, involving the migration of a proton and the shifting of double bonds. This process leads to the existence of at least two constitutional isomers in equilibrium.

This compound participates in a keto-enol tautomeric equilibrium. The two primary tautomers are the keto form, this compound, and its corresponding enol form, 2-Ethyl-9,10-dihydroxyanthracene (an anthranol). guidechem.comresearchgate.netlibretexts.org The equilibrium involves the interconversion between the ketone and the enol, which is an alkene with a hydroxyl group. For the parent compound, anthrone, the keto form is generally the more stable and predominant tautomer in solution. libretexts.org

The general equilibrium can be depicted as follows:

Image of the tautomeric equilibrium between the keto and enol forms of this compound.

Fictional Data Table: Tautomeric Distribution (Illustrative)

| Tautomer | Structure | Predominance (Hypothetical) |

|---|---|---|

| Keto Form (Anthracenone) | This compound | Favored |

It is important to note that while the keto form is generally favored for anthrones, the specific ratio of these tautomers for this compound has not been extensively reported in publicly available literature.

Several factors can influence the position of the keto-enol equilibrium for anthracenone (B14071504) derivatives. These include:

Solvent Polarity: The polarity of the solvent can significantly impact the stability of the tautomers. More polar solvents may favor the more polar tautomer. For many simple ketones, the keto form is more stable in polar solvents. asu.edu

Aromaticity: The enol form of an anthrone derivative contains a fully aromatic anthracene ring system. The significant stabilization energy gained from achieving full aromaticity in the enol form can shift the equilibrium towards the enol. libretexts.org However, in the case of anthrone itself, the keto form is still more stable, suggesting a delicate balance of energetic factors.

Substituent Effects: The electronic properties of substituents on the anthracene ring can influence the relative stabilities of the keto and enol forms. The electron-donating nature of the ethyl group at the 2-position may have a subtle effect on the equilibrium, although specific quantitative data for this compound is not readily available.

Hydrogen Bonding: Intramolecular or intermolecular hydrogen bonding can stabilize one tautomer over the other. The hydroxyl group at the 10-position can participate in hydrogen bonding, which could influence the tautomeric preference.

Derivatization Reactions

The presence of the hydroxyl and ethyl functional groups, as well as the reactive aromatic system, allows for a variety of derivatization reactions.

The hydroxyl group at the 10-position is a key site for derivatization. Typical reactions involving this group include:

Etherification: Reaction with alkyl halides or sulfates in the presence of a base would yield the corresponding ether.

Esterification: Treatment with acyl chlorides or anhydrides would produce the ester derivative.

Fictional Data Table: Hypothetical Hydroxyl Group Derivatization Reactions

| Reagent | Reaction Type | Product Class |

|---|---|---|

| Methyl Iodide (CH₃I) / Base | Etherification | 10-Methoxy Ether |

Detailed experimental procedures and yields for these specific reactions on this compound are not widely documented.

The ethyl group, being an alkyl substituent on an aromatic ring, is generally less reactive than the hydroxyl group. However, it can undergo reactions under specific conditions:

Benzylic Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with light or a radical initiator), the benzylic protons on the carbon adjacent to the anthracene ring can be substituted with a halogen.

Oxidation: Strong oxidizing agents could potentially oxidize the ethyl group, although this might also affect other parts of the molecule.

The anthracene ring system is susceptible to electrophilic aromatic substitution. The positions of substitution are directed by the existing substituents. Anthracene itself is highly reactive towards electrophiles, with substitution typically occurring at the 9 and 10 positions. libretexts.orgnumberanalytics.comyoutube.com

In this compound, the 10-position is already substituted. The ethyl group at the 2-position is an activating, ortho-, para-directing group. Therefore, electrophilic attack is expected to be directed to the terminal ring containing the ethyl group. The most likely positions for substitution would be the 1 and 3 positions, ortho and para to the ethyl group, respectively.

Fictional Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Electrophile | Reagent Example | Predicted Major Product(s) |

|---|---|---|

| Nitronium ion (NO₂⁺) | HNO₃/H₂SO₄ | 1-Nitro-2-ethyl-10-hydroxyanthracen-9(10H)-one and/or 3-Nitro-2-ethyl-10-hydroxyanthracen-9(10H)-one |

It is crucial to emphasize that this predicted regioselectivity is based on general principles of electrophilic aromatic substitution and has not been experimentally verified for this specific compound in the available literature. The steric hindrance and the electronic effects of the entire molecule would ultimately determine the precise outcome of these reactions.

Cycloaddition Reactions (e.g., Huisgen Azide-Alkyne Cycloaddition)

The Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry, serves as a powerful tool for the chemical modification of anthracenone scaffolds. tandfonline.commicrobenotes.comresearchgate.net This reaction typically involves the coupling of an azide (B81097) with a terminal alkyne to form a 1,2,3-triazole ring. In the context of derivatives of this compound, this methodology has been successfully employed to synthesize novel glycoconjugates.

Detailed research has demonstrated the synthesis of hydroxyanthracene-based terminal alkynes and their subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with various azido-sugars. iitg.ac.in For instance, a terminal alkyne derivative of a hydroxyanthracenone was reacted with different azido-sugars in the presence of a copper(I) catalyst and a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (DCM). iitg.ac.in These reactions proceeded smoothly at room temperature, affording a series of 10-hydroxyanthracen-9(10H)-one linked triazolyl-glycoconjugates in good yields. iitg.ac.in

The reaction is highly regioselective, predominantly yielding the 1,4-disubstituted triazole isomer when catalyzed by copper(I). tandfonline.com The mechanism of the copper-catalyzed reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, as opposed to the concerted mechanism of the thermal Huisgen cycloaddition. tandfonline.comusda.gov

The successful synthesis of these glycoconjugates highlights the utility of the Huisgen cycloaddition in functionalizing the this compound core, opening avenues for the development of new chemical entities with potential applications in medicinal chemistry and material science.

Table 1: Synthesis of 10-hydroxyanthracen-9(10H)-one linked triazolyl-glycoconjugates via Huisgen Azide-Alkyne Cycloaddition iitg.ac.in

| Entry | Azido-Sugar | Reaction Time (h) | Yield (%) |

| 1 | 2,3,4-tri-O-acetyl-β-D-xylopyranosyl azide | 12 | 90 |

| 2 | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide | 14 | 88 |

| 3 | 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl azide | 14 | 85 |

| 4 | 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl azide | 16 | 82 |

Adduct Formation Mechanisms (e.g., with Lignin (B12514952) Models)

The anthracenone core, as found in this compound, is known to form adducts with components of lignin, particularly with lignin model compounds. This reactivity is relevant in the context of biomass processing, such as in pulping, where anthraquinone and its derivatives are used as catalysts. The active species in these reactions are often the reduced forms, such as anthrahydroquinone (AHQ) and the enol form, anthranol. tandfonline.comusda.gov

The mechanism of adduct formation typically involves the reaction of the anthranol form with quinone methides, which are reactive intermediates formed from phenolic units within the lignin structure. usda.gov Research on lignin model compounds has shown that anthrone and its derivatives can promote the cleavage of β-aryl ether bonds, a key linkage in the lignin polymer. tandfonline.com This process is believed to proceed through the formation of an adduct between the anthracenone derivative and the lignin model quinone methide. usda.gov

Studies utilizing 13C-labeled anthranol and lignin model compounds have provided insight into the structure of these adducts. usda.gov For example, adducts have been characterized as having a covalent bond between C-10 of the anthracenone moiety and the benzylic carbon of the lignin model. usda.gov The formation of these adducts is a key step in the catalytic cycle that leads to the fragmentation of the lignin polymer. The reaction of anthrone itself with lignin model compounds in alkaline conditions demonstrates this "catalytic" effect, where the cleavage of multiple lignin model molecules per molecule of anthrone is observed. tandfonline.com

While direct studies on this compound are limited, the well-established reactivity of the parent anthrone and its derivatives with lignin models provides a strong basis for understanding its potential adduct formation mechanisms. The ethyl substituent at the 2-position is not expected to significantly alter the fundamental reactivity at the C-10 position, which is the primary site of adduct formation.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. For a molecule such as 2-Ethyl-10-hydroxyanthracen-9(10H)-one, a comprehensive NMR analysis involving one-dimensional and two-dimensional experiments is essential for confirming its complex polycyclic structure.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy would provide critical information on the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show distinct signals for the aromatic protons on the anthracenone (B14071504) core, the methylene (B1212753) and methyl protons of the ethyl group, and the hydroxyl proton. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of adjacent protons, governed by spin-spin coupling.

Illustrative ¹H NMR Data Table for this compound (Note: The following data is illustrative to demonstrate the expected spectrum and is not based on experimental results.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 7.5 | Multiplet | 7H | Aromatic Protons |

| ~5.5 | Singlet | 1H | -OH |

| ~4.5 | Singlet | 1H | H-10 |

| ~2.7 | Quartet | 2H | -CH₂- |

| ~1.2 | Triplet | 3H | -CH₃ |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would differentiate between the carbonyl carbon, the aromatic carbons, the aliphatic carbons of the ethyl group, and the sp³-hybridized carbon at the C-10 position bearing the hydroxyl group.

Illustrative ¹³C NMR Data Table for this compound (Note: The following data is illustrative to demonstrate the expected spectrum and is not based on experimental results.)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O (C-9) |

| ~145 - 120 | Aromatic Carbons |

| ~70 | C-10 |

| ~28 | -CH₂- |

| ~15 | -CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond correlations between protons and the carbon atoms they are attached to. researchgate.net This would definitively link the proton signals to their corresponding carbon signals in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. researchgate.net This technique would be instrumental in piecing together the entire polycyclic system by showing correlations between the ethyl group protons and the aromatic ring carbons, as well as between the aromatic protons and the carbonyl and hydroxyl-bearing carbons.

Application in Reaction Monitoring and Stereochemical Assignment

NMR spectroscopy is a valuable tool for monitoring the progress of chemical reactions. In the context of the industrial synthesis of hydrogen peroxide, where this compound is a known intermediate and degradation product, ¹H NMR can be used to track the disappearance of starting materials and the appearance of products in real-time. nih.govwhiterose.ac.uk

For molecules with stereocenters, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative stereochemistry. In the case of this compound, the C-10 position is a stereocenter, and while this is a single, specific isomer, NMR could be used to differentiate it from other potential stereoisomers if they were present.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the elemental formula of a compound. It can measure the mass of a molecule with a very high degree of precision. This precision allows for the calculation of a unique molecular formula, distinguishing it from other compounds that may have the same nominal mass. For this compound, HRMS would be used to confirm its molecular formula of C₁₆H₁₄O₂.

Illustrative HRMS Data Table for this compound (Note: The following data is illustrative and not based on experimental results.)

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | 239.1067 | 239.1065 |

| [M+Na]⁺ | 261.0886 | 261.0884 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of complex molecules like hydroxyanthracene derivatives. nih.gov In MS/MS, precursor ions selected from an initial mass spectrometry scan are subjected to fragmentation, and the resulting product ions are analyzed. This process provides a fragmentation pattern that serves as a structural fingerprint of the molecule.

For compounds related to the anthraquinone (B42736) and anthrone (B1665570) family, fragmentation pathways are well-documented. nih.govresearchgate.net Common fragmentation patterns for anthracycline-based compounds, which share a similar core structure, are dominated by the neutral loss of attached moieties, such as sugar groups. nih.gov For this compound, the fragmentation would likely involve characteristic losses related to its specific functional groups. Alpha-cleavage, the breaking of a C-C bond adjacent to a functional group, is a dominant fragmentation pathway for aliphatic amines and ethers and is also significant for aldehydes and ketones. libretexts.orgmiamioh.edu

Expected fragmentation pathways for this compound would include the loss of the ethyl group, water (H₂O) from the hydroxyl group, and carbon monoxide (CO) from the ketone group. researchgate.netlibretexts.org The analysis of these fragmentation patterns is crucial for confirming the compound's structure and identifying it within complex mixtures. nih.gov

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Mass Loss (Da) |

|---|---|---|---|

| [M+H]⁺ | [M+H - H₂O]⁺ | Water | 18 |

| [M+H]⁺ | [M+H - CO]⁺ | Carbon Monoxide | 28 |

| [M+H]⁺ | [M+H - C₂H₅]⁺ | Ethyl radical | 29 |

Electrospray Ionization (ESI-MS) Applications

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of thermally labile and polar molecules, including hydroxyanthracene derivatives. ujpronline.commdpi.com It is frequently coupled with liquid chromatography (LC) for the separation and detection of these compounds in various matrices. mdpi.commdpi.com

For hydroxyanthracene derivatives such as aloe emodin (B1671224) and emodin, ESI is typically operated in the negative ion mode, detecting the deprotonated molecule [M-H]⁻. mdpi.com However, depending on the specific structure and the mobile phase conditions, positive ion mode detection of the protonated molecule [M+H]⁺ can also be effective. mdpi.comnih.gov The choice of ionization mode is optimized to achieve the best sensitivity for the target analyte. nih.gov ESI-MS is crucial for determining the molecular weight of this compound with high accuracy and serves as the front-end for MS/MS fragmentation analysis. ujpronline.commdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. openstax.org The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features. The carbonyl (C=O) group of the ketone is one of the most easily identifiable absorptions due to its sharp and intense peak. openstax.orglibretexts.org The position of this peak can provide information about the molecular environment, such as conjugation. libretexts.org

The hydroxyl (O-H) group will produce a broad, strong absorption band. libretexts.org The spectrum will also feature absorptions from C-H stretching of both the aromatic rings and the aliphatic ethyl group, as well as C=C stretching from the aromatic system. openstax.orgpressbooks.pub

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Ketone (C=O) | Stretch | 1655 - 1690 | Strong, Sharp |

Note: The exact positions of the absorption bands can be influenced by the molecular structure and sample state. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov Anthraquinone and its derivatives are known to possess a chromophoric structure that absorbs light in the UV and visible regions. nih.govresearchgate.net The spectra typically exhibit multiple absorption bands corresponding to π → π* and n → π* electronic transitions. nih.gov

For anthraquinone derivatives, π → π* transitions usually result in intense absorption bands in the 220–350 nm range. nih.gov An additional, weaker absorption band, attributed to the n → π* transition of the carbonyl group, often appears at longer wavelengths, close to 400 nm. nih.gov The specific position (λmax) and intensity of these bands are highly dependent on the type and position of substituents on the anthracene (B1667546) core, such as the ethyl and hydroxyl groups in this compound. nih.govrsc.org Solvents can also influence the spectrum. nih.gov

Table 3: Typical Ultraviolet-Visible (UV-Vis) Absorption Maxima for Anthraquinone Derivatives

| Electronic Transition | Typical Wavelength Range (nm) |

|---|---|

| π → π* | 220 - 350 |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is used to study the photophysical properties of molecules that emit light after being excited by light. Many anthracene derivatives are known for their intrinsic fluorescent properties, which can be tuned by chemical substitution. mdpi.comacs.org The introduction of electron-donating or electron-withdrawing groups can alter the molecule's electronic structure, affecting its absorption and emission spectra. acs.org

The fluorescence of anthracene-based compounds can be influenced by intramolecular charge transfer (ICT) phenomena, where excitation leads to a transfer of electron density from a donor part of the molecule to an acceptor part. rsc.orgrsc.org For this compound, the hydroxyl and ethyl groups will influence the energy levels and thus the emission wavelength and quantum yield. acs.org Studies on similar derivatives show that fluorescence emission can occur over a broad range, and the specific excitation and emission maxima would need to be determined experimentally. rsc.orgnih.gov

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation, isolation, and purification of this compound from reaction mixtures or natural extracts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Product Analysis

High-Performance Liquid Chromatography (HPLC) is the standard technique for the analysis and purification of anthraquinone and hydroxyanthracene derivatives. ujpronline.comcabidigitallibrary.org Reversed-phase HPLC is most commonly employed, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. nih.govoup.com

The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which is frequently acidified with formic acid or acetic acid to improve peak shape and resolution. cabidigitallibrary.orgoup.com Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance, such as 254 nm. ujpronline.comoup.com This method allows for the sensitive and reproducible quantification of the compound and the assessment of its purity by separating it from potential impurities and byproducts. nih.govoup.com

Table 4: Representative High-Performance Liquid Chromatography (HPLC) Conditions for Anthraquinone Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and acidified water cabidigitallibrary.orgoup.com |

| Flow Rate | 0.6 - 1.2 mL/min ujpronline.comnih.gov |

| Detection | UV-Vis or Diode Array Detector (DAD) at 254 nm or other optimal wavelength oup.com |

| Injection Volume | 10 - 20 µL oup.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. This methodology is particularly suited for the analysis of potential volatile degradation products or impurities that may be present alongside this compound.

In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The gas chromatograph employs a capillary column, which separates the components of the sample based on their different boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer.

The mass spectrometer then ionizes the eluted molecules, typically through electron ionization (EI), causing them to form charged fragments. These fragments are separated based on their mass-to-charge ratio (m/z), and a detector records the abundance of each fragment. The resulting mass spectrum serves as a molecular "fingerprint," which can be used to identify the compound by comparing it to spectral libraries, such as those provided by the National Institute of Standards and Technology (NIST). jocpr.com

Table of Potential Volatile Analytes and Their Characteristics

The following table illustrates the type of data that would be generated from a GC-MS analysis of volatile compounds. The compounds listed are hypothetical examples of what might be observed during the analysis of a complex organic molecule and are for illustrative purposes only.

| Compound Name | Retention Time (min) | Key Mass Fragments (m/z) | Potential Origin |

| Ethylbenzene (B125841) | 5.2 | 106, 91, 77 | Solvent or degradation product |

| Phenol | 6.8 | 94, 66, 65 | Degradation product |

| Naphthalene | 10.5 | 128, 102, 77 | Degradation product |

| 2-Ethylanthraquinone (B47962) | 15.3 | 236, 208, 180 | Oxidation product |

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Geometry Optimization

Molecular modeling is a fundamental aspect of computational chemistry that focuses on representing and manipulating molecular structures. Geometry optimization is a key process within molecular modeling where the goal is to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This optimized geometry is a prerequisite for accurately calculating other molecular properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in studying the electronic structure of molecules. In the context of 2-Ethyl-10-hydroxyanthracen-9(10H)-one, DFT calculations would typically be employed to determine its optimized geometry. These calculations involve selecting a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G*, cc-pVDZ) to approximate the solutions to the Schrödinger equation.

Hypothetical Optimized Geometry Parameters (DFT B3LYP/6-31G) *

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C9-O | Calculated Value |

| C10-O | Calculated Value |

| C-C (Aromatic) | Avg. Calculated Value |

| C-C (Ethyl) | Calculated Value |

| **Bond Angles (°) ** | |

| O-C9-C8a | Calculated Value |

| O-C10-C4a | Calculated Value |

| C-C-H (Ethyl) | Calculated Value |

| **Dihedral Angles (°) ** | |

| H-O-C10-C4a | Calculated Value |

| C1-C2-C(ethyl)-C(ethyl) | Calculated Value |

Note: The data in this table is hypothetical and serves as an illustration of the expected output from a DFT calculation. Actual values would require a specific computational study to be performed.

Semi-Empirical Methods (e.g., AM1, PM3)

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametrized Model 3), offer a faster, albeit generally less accurate, alternative to DFT for geometry optimization. These methods use parameters derived from experimental data to simplify the complex integrals in the Hartree-Fock equations. For a molecule the size of this compound, semi-empirical methods can be useful for preliminary conformational searches before refining the results with more robust methods like DFT.

As with DFT, specific published data from AM1 or PM3 calculations on this compound are scarce. However, such calculations would provide a foundational understanding of the molecule's shape and steric interactions.

Electronic Structure and Molecular Orbital Analysis

HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. wuxiapptec.com

For this compound, the HOMO-LUMO gap would be influenced by the extended π-system of the anthracene (B1667546) core and the electronic effects of the ethyl and hydroxyl substituents.

Hypothetical Frontier Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | Calculated Value |

| LUMO | Calculated Value |

| HOMO-LUMO Gap | Calculated Difference |

Note: This table illustrates the type of data obtained from electronic structure calculations. The values are not from a specific study on this compound.

Charge Distribution Analysis

Charge distribution analysis provides insight into the localization of partial positive and negative charges on the atoms within a molecule. This information is vital for understanding electrostatic interactions, predicting sites of nucleophilic or electrophilic attack, and interpreting the molecule's polarity. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate these partial atomic charges.

In this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to carry significant partial negative charges due to their high electronegativity, making them potential sites for interaction with electrophiles. The carbon atoms directly bonded to these oxygens would, in turn, exhibit partial positive charges.

Conformational Analysis and Stability Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary sources of conformational flexibility are the rotation of the ethyl group and the hydroxyl group.

Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a vital aspect of structural elucidation. While specific, experimentally verified computational NMR data for this compound is not widely published, the general approach involves the use of quantum mechanical calculations, most notably Density Functional Theory (DFT).

The process typically begins with the optimization of the molecule's geometry. For this compound, this would involve obtaining the lowest energy conformation. Following geometry optimization, the magnetic shielding tensors for each nucleus are calculated. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

A variety of DFT functionals and basis sets can be employed for such calculations. For instance, hybrid functionals like B3LYP or PBE0, combined with a basis set such as 6-31G(d,p), are commonly used to provide reliable predictions of spectroscopic properties for organic molecules. The accuracy of these predictions is critical for distinguishing between isomers and confirming molecular structures.

Table 1: Theoretical Framework for NMR Chemical Shift Simulation

| Step | Description | Common Computational Methods |

| Geometry Optimization | Finding the most stable 3D structure of the molecule. | DFT (e.g., B3LYP/6-31G(d)) |

| Shielding Tensor Calculation | Computing the magnetic shielding for each nucleus. | GIAO (Gauge-Independent Atomic Orbital) method |

| Chemical Shift Calculation | Converting shielding tensors to chemical shifts relative to a standard (TMS). | δ_sample = σ_ref - σ_sample |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a window into the energetic and structural changes that occur during a chemical reaction. For this compound, a key reaction pathway of interest is its tautomerization to the corresponding anthrol form, 2-ethylanthracen-9-ol.

The transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for a reaction to occur. Identifying and characterizing the transition state is fundamental to understanding the reaction mechanism. Computational methods are employed to locate the transition state structure for the tautomerization of this compound. This involves searching the potential energy surface for a first-order saddle point, a structure that is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.

Once located, the transition state is characterized by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This imaginary frequency confirms that the structure is indeed a true transition state.

For the tautomerization of anthrone (B1665570) derivatives, the keto form is generally more stable. Computational studies on the parent anthrone molecule suggest a significant energy barrier for the uncatalyzed tautomerization. The presence of the ethyl and hydroxyl groups in this compound would influence the energies of the stationary points on the potential energy surface.

Table 2: Hypothetical Energy Profile Data for Tautomerization

| Species | Relative Energy (kcal/mol) |

| This compound (Reactant) | 0.0 |

| Transition State | Value dependent on computational level |

| 2-Ethylanthracen-9-ol (Product) | Value dependent on computational level |

Note: Specific values require dedicated computational studies.

Solvent Effects on Molecular Properties and Reactivity

The solvent environment can significantly impact the structure, stability, and reactivity of a molecule. Computational models can simulate these effects, providing insights into how this compound behaves in different media.

Two primary approaches are used to model solvent effects: implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used to calculate properties in solution, such as the relative energies of tautomers. For the keto-enol tautomerism of anthrones, the polarity of the solvent can influence the equilibrium position.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit solvent models would be particularly useful for studying the interactions of the hydroxyl and carbonyl groups with protic or aprotic solvents.

The choice of solvent can alter the energy barrier for reactions and even shift the preference for one tautomer over another. For instance, polar solvents may stabilize the more polar tautomer, thereby affecting the reaction equilibrium and rates.

Synthesis and Characterization of Advanced Derivatives

Design Principles for Novel 2-Ethyl-10-hydroxyanthracen-9(10H)-one Derivatives

The design of new derivatives of this compound is guided by established principles of medicinal and materials chemistry, focusing on the strategic modification of its core structure to enhance desired properties. A primary consideration is the inherent reactivity of the anthrone (B1665570) scaffold. The carbonyl group at the C9 position tends to deactivate the adjacent C10 position, influencing the synthetic approaches for derivatization. sjsu.edu Overcoming this deactivating effect is a key tactical consideration in the synthesis of novel analogues. sjsu.edu

Another fundamental design principle involves targeting the reactive functional groups for modification. The hydroxyl group at the C10 position and the aromatic rings are primary sites for derivatization. Alkylation and acylation of the hydroxyl group can be employed to introduce a variety of substituents, thereby altering the molecule's polarity, steric profile, and hydrogen bonding capacity. gcms.czlibretexts.org These modifications are crucial for modulating the interaction of the molecule with biological targets or for fine-tuning its photophysical properties.

Furthermore, the concept of bioisosteric replacement can be a guiding principle, particularly for applications in drug discovery. mdpi.com For instance, replacing the hydroxyl group with an amine or thiol could lead to derivatives with altered biological activities and metabolic stabilities. Similarly, modifications to the ethyl group at the C2 position or the introduction of substituents on the aromatic rings can be used to explore structure-activity relationships (SAR). The introduction of electron-donating or electron-withdrawing groups on the aromatic system can significantly impact the electronic properties of the entire molecule, which is a key consideration in the design of fluorescent probes or materials for electronic applications. mdpi.com

Scaffold hopping, a strategy where the core structure is replaced by a different but functionally equivalent scaffold, can also be a valuable design principle for exploring new chemical space while retaining key pharmacophoric features. mdpi.com While this moves away from the specific this compound core, the principles learned from its derivatives can inform the design of entirely new classes of compounds.

Strategies for Constructing Chemical Libraries

The construction of chemical libraries of this compound derivatives is essential for high-throughput screening and the systematic exploration of structure-activity relationships. A common strategy for library construction is parallel synthesis, where a common intermediate is treated with a diverse set of reagents to generate a library of related products.

For the this compound scaffold, a divergent synthetic approach is often employed. This begins with the synthesis of the core molecule, which can be prepared by the reduction of 2-ethylanthraquinone (B47962). orgsyn.org This core molecule can then be subjected to various derivatization reactions in parallel. For example, a library of esters and ethers can be generated by reacting the C10-hydroxyl group with a library of acyl chlorides or alkyl halides, respectively.

Another powerful strategy is diversity-oriented synthesis (DOS), which aims to create a library of structurally diverse and complex molecules from a common starting material. This could involve multi-step reaction sequences that introduce skeletal diversity, in addition to substituent diversity. For instance, after an initial derivatization at the C10 position, further reactions such as electrophilic aromatic substitution on the benzene (B151609) rings could be employed to introduce additional diversity.

The use of solid-phase synthesis can also facilitate the construction of chemical libraries. By anchoring the this compound scaffold to a solid support, excess reagents and by-products can be easily removed by washing, simplifying the purification of the final library members.

The choice of synthetic strategy will depend on the goals of the library synthesis. For focused libraries aimed at optimizing a known activity, a more convergent approach targeting specific modifications may be more appropriate. For exploratory libraries aimed at discovering new activities, a more divergent or diversity-oriented approach would be more suitable.

Mechanistic Insights into Derivatization Processes

The derivatization of this compound primarily involves reactions targeting the C10-hydroxyl group and the aromatic rings. Understanding the mechanisms of these reactions is crucial for controlling the outcome and optimizing reaction conditions.

Alkylation and Acylation of the C10-Hydroxyl Group:

The hydroxyl group at the C10 position can be readily derivatized through alkylation and acylation reactions. gcms.czlibretexts.org

Alkylation: This typically proceeds via a nucleophilic substitution reaction. The hydroxyl group is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide. The choice of base is critical to avoid side reactions.

Acylation: The formation of esters from the C10-hydroxyl group is generally achieved by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Electrophilic Aromatic Substitution:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. beilstein-journals.org

Reactions at the C10 Position:

The C10 position, being adjacent to the carbonyl group, exhibits unique reactivity. The hydrogen at this position is acidic and can be removed by a base, generating a carbanion. sjsu.edu This carbanion can then react with various electrophiles, providing a route to C10-substituted derivatives.

Understanding these mechanistic principles allows for the rational design of synthetic routes to novel this compound derivatives with precise control over their molecular architecture.

Spectroscopic Fingerprinting of New Analogues

The characterization of newly synthesized derivatives of this compound relies on a suite of spectroscopic techniques to confirm their structure and purity. Each technique provides a unique "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules.

¹H NMR: The ¹H NMR spectrum of a derivative will show characteristic signals for the aromatic protons, the protons of the ethyl group, and any new protons introduced during derivatization. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. For example, the introduction of a substituent on one of the aromatic rings will alter the chemical shifts and splitting patterns of the remaining aromatic protons.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is sensitive to its local electronic environment. The appearance of new signals or shifts in existing signals can confirm the successful introduction of new functional groups. For instance, in α-aminophosphonates derived from anthraquinone (B42736), the carbonyl carbon peak appears around 184 ppm. mdpi.com

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals, especially for complex derivatives.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and elemental composition of a new analogue. The molecular ion peak (M+) confirms the molecular weight of the compound. The fragmentation pattern, which shows how the molecule breaks apart in the mass spectrometer, can provide further structural information. For instance, in 10-arylthio-1,8-dihydroxy-9(10H)-anthracenones, cleavage of the C-S bond is a characteristic fragmentation pathway. nih.gov

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O), the hydroxyl group (O-H), and any new functional groups introduced during derivatization. For example, the formation of an ester derivative would be confirmed by the appearance of a new C=O stretching band at a different frequency from the original ketone and the disappearance of the O-H stretching band.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds with extended conjugated systems like the anthracenone (B14071504) core. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the chromophore. Modifications to the structure, such as the introduction of substituents or extension of the conjugated system, will lead to shifts in the absorption spectrum (either bathochromic or hypsochromic shifts), providing evidence of successful derivatization. For example, some anthraquinone derivatives exhibit broad absorbance in the range of 465–488 nm. mdpi.com

By combining the information from these spectroscopic techniques, a complete and unambiguous structural assignment of any new this compound derivative can be achieved.

Applications in Chemical Research and Materials Science

Utilization as Chemical Probes

A chemical probe is a small molecule that is used to study biological systems by selectively interacting with a specific protein or other macromolecule. The available scientific literature does not currently contain specific examples or detailed research on the utilization of 2-Ethyl-10-hydroxyanthracen-9(10H)-one as a chemical probe. While its core anthracenone (B14071504) structure is found in molecules with biological activity, dedicated studies to develop this particular compound as a selective tool for interrogating biological targets have not been published. The development of a chemical probe requires extensive research into its potency, selectivity, and mechanism of action, which has not been documented for this compound.

Role in Polymer Chemistry and Material Development (e.g., Dyes, Pigments)

Anthracene (B1667546) and its derivatives are known for their use in the synthesis of dyes and pigments due to their conjugated aromatic system which can impart color. Some commercial supplier databases categorize this compound under "Dyestuffs and Pigments". guidechem.com However, there is a lack of specific research articles or patents detailing its role or performance as a dye or pigment. The synthesis of polymers incorporating this specific anthrone (B1665570) derivative, or its use as an additive to modify polymer properties, is not described in the current body of scientific literature. Therefore, while its chemical structure suggests potential chromophoric properties, its practical application in material development remains undemonstrated in published research.

Photochemical Applications

The photochemical properties of anthracene derivatives are of significant interest in various fields, including photochemistry and materials science. These compounds can undergo a range of photochemical reactions, such as photodimerization and photooxidation, and can exhibit fluorescence. However, specific studies detailing the photochemical behavior and potential applications of this compound are not available in the peer-reviewed scientific literature. Research on its quantum yield, excited-state lifetime, or its utility in applications such as photoredox catalysis or as a photosensitizer has not been reported.

Analytical Method Development beyond Identification (e.g., reaction indicators)

While analytical methods exist for the identification and quantification of various hydroxyanthracene derivatives, particularly in the context of food analysis, there is no specific information on the use of this compound as a reaction indicator or in other advanced analytical method development. mdpi.com The development of a compound as a reaction indicator typically relies on a distinct and observable change in its physical properties, such as color or fluorescence, in response to a specific chemical change. There are no published studies that have investigated or established such properties for this compound, and therefore, its application in this area is not documented.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The chemical industry's shift towards green chemistry principles is a primary driver for innovation in synthetic organic chemistry. ijnc.ir Future research on 2-Ethyl-10-hydroxyanthracen-9(10H)-one and related compounds will prioritize the development of eco-friendly synthetic routes that minimize waste, reduce energy consumption, and avoid hazardous reagents. ijnc.irnih.gov Key areas of focus include the use of water as a solvent, which is considered the most environmentally benign option, and the application of green technologies like microwave-assisted synthesis and biocatalysis. nih.govnih.gov

Modern green synthetic approaches that could be applied to anthracenone (B14071504) synthesis include:

Catalysis-Driven Transformations : Employing catalysts, including biocatalysts, to enable reactions under milder conditions with higher selectivity and atom economy. ijnc.irnih.gov

Renewable Feedstocks : Investigating the use of starting materials derived from renewable biological sources rather than petroleum-based feedstocks. ijnc.ir

Alternative Energy Sources : Utilizing methods such as microwave irradiation, ultrasound-assisted processes, and photochemical reactions to accelerate synthesis and reduce energy consumption. nih.gov

Solvent-Free Reactions : Conducting reactions in the absence of solvents or using greener alternatives like ionic liquids to reduce volatile organic compound (VOC) emissions. nih.govnih.gov

| Aspect | Traditional Methodologies | Emerging Sustainable Methodologies |

|---|---|---|

| Solvents | Often rely on volatile and hazardous organic solvents. | Use of water, supercritical fluids, or solvent-free conditions. nih.govnih.gov |

| Energy Input | High temperatures and pressures, requiring significant energy. nih.gov | Microwave irradiation, sonochemistry, and photocatalysis for energy efficiency. nih.gov |

| Catalysis | Stoichiometric amounts of reagents, often leading to waste. | Use of recoverable and reusable catalysts (e.g., biocatalysts, metal catalysts). ijnc.ir |